5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide
Description
5-Chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a chloro substituent at position 5, an ethylsulfanyl group at position 2, and a carboxamide moiety linked to a 3-methylphenyl group at position 4. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility as kinase inhibitors, antimicrobial agents, or enzyme modulators .
Properties
Molecular Formula |
C14H14ClN3OS |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(3-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-3-20-14-16-8-11(15)12(18-14)13(19)17-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,17,19) |
InChI Key |
QYUZXNFJJMUVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol or its derivatives.
Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine, in this case, 3-methylphenylamine.
Industrial Production Methods
Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide exhibit significant anticancer activities. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. They may interact with kinases, leading to the inhibition of pathways critical for tumor growth .
- Case Studies : In vitro studies have shown that related pyrimidine derivatives can induce apoptosis in various cancer cell lines, including pancreatic and colon cancer cells .
Antibacterial and Antifungal Activities
In addition to anticancer effects, this compound has demonstrated antibacterial and antifungal properties:
- Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth against strains like Mycobacterium tuberculosis and Staphylococcus aureus .
- Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide (hereafter referred to as the target compound) with structurally related pyrimidine derivatives.
Structural and Functional Group Comparisons
Compound 1 :
- Name : 5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide
- Key Differences: Position 4 substituent: 2-Methoxyphenyl (vs. 3-methylphenyl in the target compound).
- Molecular Weight : 323.5 g/mol (C14H14ClN3O2S) .
Compound 2 :
- Name : 5-Chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
- Key Differences :
- Position 2 substituent : 4-Fluorobenzylsulfanyl (vs. ethylsulfanyl).
- Position 4 substituent : A bulkier sulfamoylphenyl ethyl group (vs. 3-methylphenyl).
- Functional impact: The 4-fluorobenzylsulfanyl group increases steric bulk and introduces fluorine, which may enhance metabolic stability and membrane permeability .
Biological Activity
5-Chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H14ClN3OS |
| Molecular Weight | 301.79 g/mol |
| CAS Number | 879949-94-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Pyrimidine derivatives often exhibit inhibitory effects on enzymes such as kinases and phosphatases, which are crucial for cell proliferation and survival.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the pyrimidine ring and substituents can significantly affect the biological potency of derivatives. A study focusing on SAR for pyrimidine-4-carboxamide derivatives highlighted that both electron-donating and withdrawing groups at specific positions can enhance or reduce activity .
Key Findings from SAR Studies:
- Chloro Substituent : The presence of a chloro group at the 5-position has been associated with increased inhibitory activity against certain targets.
- Ethylsulfanyl Group : This functional group may enhance lipophilicity, improving cell membrane permeability and bioavailability.
Biological Activity and Case Studies
-
Anticancer Activity :
- A study demonstrated that pyrimidine derivatives exhibit significant anticancer properties through the induction of apoptosis in cancer cell lines. The compound's structural characteristics allow it to target critical pathways involved in tumor growth .
- In vitro assays revealed IC50 values indicating effective inhibition of cancer cell proliferation.
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Activity Profile |
|---|---|
| 5-chloro-N-(2,5-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide | Moderate enzyme inhibition; lower cytotoxicity |
| N-(3-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide | Reduced potency; lacks chloro substituent |
| 5-chloro-N-(4-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide | Enhanced anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
